Batatifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Batatifolin is a flavonoid compound with the molecular formula C16H12O7 . It is also known by its IUPAC name, 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one . This compound is part of a larger group of naturally occurring polyphenolic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of batatifolin involves several steps, starting from basic flavonoid precursors. One common method includes the use of 6-hydroxy-2,3,4-trimethoxyacetophenone as a starting material. This compound undergoes Friedel–Crafts acylation with boron trifluoride diethyl etherate in acetic acid to form an intermediate, which is then subjected to aldol condensation with vanillin under basic conditions . The resulting chalcone is then cyclized to form the flavone structure, followed by demethylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Batatifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Reagents like and are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized flavonoids , dihydroflavonoids , and substituted flavonoid derivatives .
Scientific Research Applications
Batatifolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its potential antioxidant , anti-inflammatory , and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including and .
Industry: Utilized in the development of and due to its health benefits.
Mechanism of Action
Batatifolin is structurally similar to other flavonoids such as eupatilin , jaceosidin , and chrysoeriol . it is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities.
Comparison with Similar Compounds
Eupatilin: Known for its anti-inflammatory and anticancer properties.
Jaceosidin: Exhibits antioxidant and anti-inflammatory activities.
Chrysoeriol: Studied for its cardiovascular protective effects.
Properties
CAS No. |
23494-48-6 |
---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-12-4-7(2-3-8(12)17)11-5-9(18)14-13(23-11)6-10(19)15(20)16(14)21/h2-6,17,19-21H,1H3 |
InChI Key |
OZVBXGBZPZBKJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.